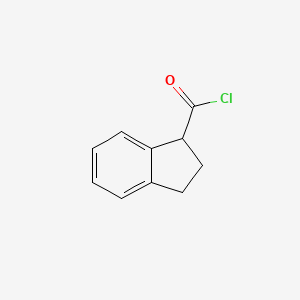

Indane-1-carboxylic acid chloride

Description

Indane-1-carboxylic acid chloride (CAS: Not provided in evidence) is a bicyclic aromatic compound derived from indane (a fused benzene and cyclopentane system). Its structure features a carboxylic acid chloride group (-COCl) at the 1-position of the indane scaffold. This functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in acylations and pharmaceutical manufacturing. Key properties include:

- Molecular formula: C₁₀H₉ClO (hypothetical, based on indane structure).

- Reactivity: High electrophilicity due to the electron-withdrawing Cl atom.

- Applications: Used in peptide coupling, polymer chemistry, and drug synthesis.

The above introduction is based on general chemical principles.

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1-carbonyl chloride |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 |

InChI Key |

BODTUSQBETVWIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

Key Differences :

- The indole ring’s nitrogen atom enables hydrogen bonding and participation in heterocyclic chemistry, unlike the purely hydrocarbon indane system.

5-Chloroindole-3-Carboxaldehyde (CAS: 827-01-0)

Key Differences :

- The aldehyde group in 5-chloroindole-3-carboxaldehyde is less reactive toward nucleophiles compared to the acid chloride’s electrophilic Cl.

- Indane derivatives lack the indole’s aromatic heterocycle, limiting their use in alkaloid-inspired syntheses.

General Carboxylic Acid Derivatives

The evidence lists carboxamides and bicyclic carboxylates (e.g., 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, CAS: 119102-95-3) . These compounds differ significantly:

- Amides : Less reactive than acid chlorides; used in peptide bonds.

- Bicyclic carboxylates : Often serve as rigid scaffolds in drug design (e.g., tropane analogs).

Research Findings and Data Gaps

- Synthetic Utility: this compound’s bicyclic structure offers geometric rigidity, advantageous in designing constrained pharmacophores.

- Safety Profile : Analogous to other acid chlorides, it likely requires precautions against hydrolysis (e.g., HCl release). The evidence highlights rigorous safety protocols for indole derivatives , which could inform handling guidelines.

- Literature Deficit : The evidence lacks direct studies on this compound. Further research is needed to compare its kinetics, stability, and bioactivity with indole-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.